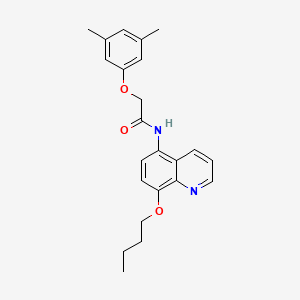
N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and an acetamide group linked to a 3,5-dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves a multi-step process:
Synthesis of 8-butoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.
Formation of 3,5-dimethylphenoxyacetic acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves the coupling of 8-butoxyquinoline with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to the corresponding amine.
Substitution: The butoxy group on the quinoline ring can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(8-methoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide
- N-(8-ethoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide
- N-(8-propoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This structural variation can result in distinct biological activities and pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-11-27-21-9-8-20(19-7-6-10-24-23(19)21)25-22(26)15-28-18-13-16(2)12-17(3)14-18/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,25,26) |
InChI Key |
DPKGQGAXVSZSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=CC(=C3)C)C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















